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Compound of Interest

Compound Name: Bis(2-hexyldecyl) adipate

Cat. No.: B15466299 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-hexyldecyl) adipate is a large ester molecule used in various industrial applications,

including as a plasticizer. Its chemical structure and purity are critical for its function and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation and quantitative analysis of such compounds. This document provides a

detailed protocol for the ¹H and ¹³C NMR analysis of Bis(2-hexyldecyl) adipate.

While specific experimental NMR data for Bis(2-hexyldecyl) adipate is not widely available,

the following protocols and data are based on the analysis of structurally similar long-chain

esters, such as Bis(2-ethylhexyl) adipate (DEHA), and general principles of NMR spectroscopy.

[1][2][3]

Predicted NMR Spectral Data
The chemical shifts for Bis(2-hexyldecyl) adipate can be predicted based on the known

spectral data of the analogous compound, Bis(2-ethylhexyl) adipate.[1][2] The core structure of

the adipate ester and the branching at the 2-position of the alkyl chain are the primary

determinants of the chemical shifts for the protons and carbons near the ester linkage. The

longer alkyl chains of the hexyldecyl group will primarily contribute to the intensity of the signals

in the aliphatic region of the spectrum.
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¹H NMR (Predicted)

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~4.05 d 2H -O-CH₂-CH-

b ~2.28 t 4H -O=C-CH₂-CH₂-

c ~1.65 m 4H -O=C-CH₂-CH₂-

d ~1.55 m 2H -O-CH₂-CH-

e ~1.2-1.4 m 48H
-(CH₂)ₙ- (alkyl

chains)

f ~0.88 t 12H -CH₃

¹³C NMR (Predicted)

Signal Chemical Shift (δ, ppm) Assignment

1 ~173 C=O

2 ~67 -O-CH₂-

3 ~39 -O-CH₂-CH-

4 ~34 -O=C-CH₂-

5 ~30-32 -(CH₂)ₙ- (alkyl chains)

6 ~29 -(CH₂)ₙ- (alkyl chains)

7 ~25 -O=C-CH₂-CH₂-

8 ~23 -(CH₂)ₙ- (alkyl chains)

9 ~14 -CH₃

Experimental Protocols
The following are detailed methodologies for the NMR analysis of Bis(2-hexyldecyl) adipate.
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1. Sample Preparation

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Bis(2-hexyldecyl)
adipate. Other deuterated organic solvents such as deuterated dimethyl sulfoxide (DMSO-

d₆) or deuterated benzene (C₆D₆) can also be used depending on the desired chemical shift

dispersion.[4]

Sample Concentration: For standard ¹H NMR, a concentration of 5-10 mg of the sample in

0.5-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of

20-50 mg in the same volume of solvent is preferable to obtain a good signal-to-noise ratio in

a reasonable time.

Procedure:

Weigh the desired amount of Bis(2-hexyldecyl) adipate directly into a clean, dry NMR

tube.

Add the appropriate volume of deuterated solvent using a pipette.

Cap the NMR tube and vortex or sonicate briefly to ensure the sample is fully dissolved.

2. NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or

higher is recommended.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation

delay (5 times the longest T₁ of interest) is crucial.

Number of Scans: 8-16 scans are typically sufficient.
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¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-

to-noise ratio.

3. Data Processing

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H

and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to

improve the signal-to-noise ratio.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in pure absorption mode.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26

ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

Integration: For ¹H NMR, integrate the area of each resonance to determine the relative

number of protons. For quantitative analysis (qNMR), this step is critical and requires careful

selection of well-resolved signals.[5][6]
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Caption: Workflow for the NMR analysis of Bis(2-hexyldecyl) adipate.
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¹H NMR Assignments (Predicted)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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